molecular formula C15H12N2S B8449622 4-(4-Aminophenylthio)quinoline

4-(4-Aminophenylthio)quinoline

Cat. No.: B8449622
M. Wt: 252.3 g/mol
InChI Key: AQDHBEUSQFRTNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Aminophenylthio)quinoline is a quinoline derivative substituted at the 4-position with a 4-aminophenylthio group. This compound combines the planar aromatic quinoline scaffold—known for its biological relevance in antimalarial and anticancer agents—with a sulfur-containing substituent. Its structural features make it a candidate for drug development, particularly in targeting enzymes or receptors sensitive to sulfur-based ligands.

Properties

Molecular Formula

C15H12N2S

Molecular Weight

252.3 g/mol

IUPAC Name

4-quinolin-4-ylsulfanylaniline

InChI

InChI=1S/C15H12N2S/c16-11-5-7-12(8-6-11)18-15-9-10-17-14-4-2-1-3-13(14)15/h1-10H,16H2

InChI Key

AQDHBEUSQFRTNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)SC3=CC=C(C=C3)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Compound Substituent(s) Solubility LogP (Predicted) Key Interactions
4-(4-Aminophenylthio)quinoline 4-Aminophenylthio Moderate (DMF) ~3.2 Hydrogen bonding, π-π stacking
6c 4-Chloroanilino Low (DMSO) ~3.8 Hydrophobic, halogen bonding
2-[4-(Acetylamino)phenyl]quinoline-4-carboxylic acid Carboxylic acid at 4-position High (aqueous) ~1.5 Ionic, hydrogen bonding
Chloroquine Piperazine side chain High (aqueous) ~4.1 Ionic, π-cation
  • Key Insight: The thioether group in this compound balances moderate lipophilicity (LogP ~3.2) with polar interactions, offering advantages over highly hydrophobic (e.g., 6c) or polar (e.g., carboxylic acid derivatives) analogs.

Pharmacological Potential

  • This compound: The amino and thioether groups may synergize in inhibiting enzymes like cholinesterases (as seen in 4-aminoquinoline-based adamantanes in ) or kinases.
  • Piperidine- and Thiophene-Substituted Quinolines (): Exhibit varied activity profiles due to bulkier substituents, suggesting that this compound’s compact structure could improve target selectivity.

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